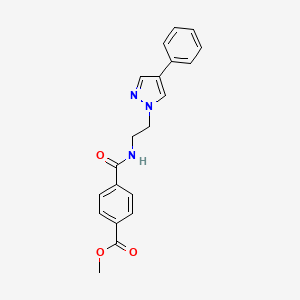

4-((2-(4-phényl-1H-pyrazol-1-yl)éthyl)carbamoyl)benzoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Applications De Recherche Scientifique

Research has indicated that methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives can possess antimicrobial activity. Compounds similar to methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate have been investigated for their efficacy against resistant bacterial strains .

- Cancer Research : The compound's structural analogs have been explored as potential inhibitors of cancer cell proliferation. The pyrazole ring is known to interact with various biological targets, making it a candidate for further investigation in oncology .

- Anti-inflammatory Effects : Some derivatives of pyrazole compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Synthesis and Optimization

The synthesis of methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves:

- Starting Materials : The synthesis often starts with commercially available benzoic acid derivatives and pyrazole intermediates.

- Reactions : Key reactions include carbamoylation and esterification processes to form the desired product. Optimization studies focus on improving yield and purity through various reaction conditions such as temperature, solvent choice, and catalyst use .

- Structure–Activity Relationship (SAR) : Understanding the SAR is crucial for enhancing the biological activity of the compound. Modifications at specific positions on the pyrazole ring or benzoate group can lead to improved potency against targeted biological pathways .

Case Study 1: Antimicrobial Activity

In a study published in PMC, researchers evaluated the antimicrobial efficacy of several pyrazole derivatives, including methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate). The results indicated significant activity against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate .

Case Study 2: Cancer Cell Proliferation Inhibition

A study focused on the design and synthesis of novel compounds based on the pyrazole structure found that certain derivatives inhibited cancer cell proliferation in vitro. Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate was included in this series, showing promising results in reducing cell viability in specific cancer lines .

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Pyrazole derivatives are known to have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves the reaction of 4-phenyl-1H-pyrazole with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures and environmental considerations are also critical in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **Methyl 4-((2-(4-chlorophenyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

- **Ethyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

- **Methyl 4-((2-(4-methyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Uniqueness

Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 4-position of the pyrazole ring enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .

Activité Biologique

Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, a compound characterized by its pyrazole moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O3 |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 2034326-13-9 |

This compound features a pyrazole ring, which is known for its significant pharmacological potential.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit promising antitumor effects. A study highlighted the potential of various pyrazole compounds in inhibiting cancer cell proliferation. For instance, methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of this compound with doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. In vitro studies have shown that compounds similar to methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can inhibit pro-inflammatory cytokines. This suggests a mechanism where the compound may modulate inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate also exhibits antimicrobial properties. Studies have reported that pyrazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of several pyrazole derivatives, including methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate). The results indicated that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through a caspase-dependent pathway. The study utilized various assays, including MTT and flow cytometry, to quantify cell death and confirm the apoptotic mechanism .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory effects, methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate was tested in a murine model of inflammation. The results showed a marked decrease in edema and inflammatory markers in treated groups compared to controls. This suggests that the compound may inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Propriétés

IUPAC Name |

methyl 4-[2-(4-phenylpyrazol-1-yl)ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-26-20(25)17-9-7-16(8-10-17)19(24)21-11-12-23-14-18(13-22-23)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXZLUZXBBRJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.